molecular formula C12H14BrN3 B3029205 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole CAS No. 578709-05-4

6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole

Cat. No. B3029205
M. Wt: 280.16
InChI Key: JGTQZDUEIGZJCX-UHFFFAOYSA-N
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Description

6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole is a heterocyclic compound with a five-membered imidazole ring. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring structure is also known as 1,3-diazole . Notably, it contains two nitrogen atoms—one bearing a hydrogen atom, and the other resembling a pyrrole-type nitrogen. Imidazole exhibits both acidic and basic properties and is highly soluble in water and polar solvents. It serves as a fundamental core in various natural products, including histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole consists of a fused imidazole and benzimidazole ring system. The bromine atom is attached to the benzene ring, and the piperidine moiety is linked to the imidazole ring. The arrangement of atoms and bonds determines its chemical properties and potential interactions with biological targets .


Chemical Reactions Analysis

Imidazole derivatives exhibit diverse chemical reactivity. They can participate in nucleophilic substitutions, electrophilic additions, and coordination reactions. Understanding the specific reactions involving 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole requires further investigation and experimental data .


Physical And Chemical Properties Analysis

  • Tautomeric Forms : Due to the positive charge on either nitrogen atom, it exists in two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Derivatives

  • A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, including benzo analogues like 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole, was developed using arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).

Anti-Inflammatory Applications

  • Novel derivatives of 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole were synthesized and showed potent anti-inflammatory activity, surpassing ibuprofen in certain in vivo models (Qing Li et al., 2015).

Antibacterial and Antifungal Properties

  • New piperidine substituted benzothiazole derivatives, including those related to 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole, have been synthesized, showing good antibacterial and antifungal activities (Shafi et al., 2021).
  • Several imidazole derivatives, including 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole, demonstrated effective antimicrobial properties against various bacterial and fungal strains (Parmar et al., 2018).

Photoluminescence and Optical Properties

  • The photoluminescence spectra of some piperidine substituted benzothiazole derivatives, including similar compounds to 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole, indicate intriguing optical properties (Shafi et al., 2021).

Antitubercular Agents

  • Certain derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, related to 6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole, have shown promising antitubercular activity (Raju et al., 2020).

Future Directions

  • Drug Development : Exploring its role as a synthon for novel drug candidates .

properties

IUPAC Name

6-bromo-2-piperidin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTQZDUEIGZJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658543
Record name 6-Bromo-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole

CAS RN

578709-05-4
Record name 6-Bromo-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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